molecular formula C14H12ClNO3 B1417005 2-{[(5-Chloro-2-hydroxyphenyl)methyl]amino}benzoic acid CAS No. 857602-03-0

2-{[(5-Chloro-2-hydroxyphenyl)methyl]amino}benzoic acid

Cat. No. B1417005
M. Wt: 277.7 g/mol
InChI Key: WEIRXBLCHCNAJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-{[(5-Chloro-2-hydroxyphenyl)methyl]amino}benzoic acid” is an organic compound with the molecular formula C14H12ClNO3 and a molecular weight of 277.70 . It appears as a powder .


Molecular Structure Analysis

The molecular structure of “2-{[(5-Chloro-2-hydroxyphenyl)methyl]amino}benzoic acid” consists of a benzoic acid group attached to an amino group and a 5-chloro-2-hydroxyphenyl group .


Physical And Chemical Properties Analysis

“2-{[(5-Chloro-2-hydroxyphenyl)methyl]amino}benzoic acid” is a powder . Its molecular weight is 277.70 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the resources .

Scientific Research Applications

Advanced Oxidation Processes

The compound has potential relevance in environmental science, particularly in the context of water treatment through Advanced Oxidation Processes (AOPs). AOPs are used to degrade recalcitrant compounds in water, and research on similar structures has shown the generation of various by-products and proposed degradation pathways. Such studies contribute to understanding the environmental fate and treatment efficiency of complex organic molecules in water treatment systems (Qutob et al., 2022).

Degradation Studies

Investigations into the degradation processes of structurally related compounds, like nitisinone, reveal insights into stability, degradation pathways, and by-products formation. These findings are crucial for both environmental sciences and pharmaceutical stability studies, shedding light on the chemical behavior and potential environmental impacts of such compounds (Barchańska et al., 2019).

Biological Activity of Carboxylic Acids

Research on natural carboxylic acids and their derivatives, including benzoic acid and its structural analogs, indicates significant antioxidant, antimicrobial, and cytotoxic activities. These activities are influenced by structural variations, such as the number of hydroxyl groups and conjugated bonds, which could provide a framework for understanding the bioactivity of complex molecules like 2-{[(5-Chloro-2-hydroxyphenyl)methyl]amino}benzoic acid (Godlewska-Żyłkiewicz et al., 2020).

Salicylic Acid Derivatives

The exploration of salicylic acid derivatives for their potential pharmaceutical applications, focusing on their COX-inhibition, toxicity profiles, and therapeutic potentials, can be relevant. Studies on compounds like 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid indicate the promise of such derivatives in drug development, potentially offering insights into the therapeutic utility of related compounds (Tjahjono et al., 2022).

Organotin Complexes

Research into the antituberculosis activity of organotin complexes, involving carboxylic acids like 2-[(2,6-dimethylphenyl)amino]benzoic acid, provides valuable insights into the structural diversity and biological activity of such complexes. These findings highlight the potential for developing new therapeutic agents based on organotin and carboxylic acid derivatives (Iqbal et al., 2015).

properties

IUPAC Name

2-[(5-chloro-2-hydroxyphenyl)methylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c15-10-5-6-13(17)9(7-10)8-16-12-4-2-1-3-11(12)14(18)19/h1-7,16-17H,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIRXBLCHCNAJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NCC2=C(C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(5-Chloro-2-hydroxyphenyl)methyl]amino}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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